4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole-derived benzamide compound characterized by a 4-cyanophenyl group attached via an amide bond to a 4-phenyl-substituted 1,3-thiazole ring. This structure combines electron-withdrawing (cyano) and aromatic (phenyl) groups, making it a candidate for diverse biological applications, including anti-inflammatory and antimicrobial activities. The compound is synthesized through nucleophilic substitution reactions between 4-cyanobenzoyl derivatives and 2-amino-4-phenylthiazoles under basic conditions . Its structural rigidity and planar geometry facilitate interactions with biological targets, such as enzymes or receptors, via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c18-10-12-6-8-14(9-7-12)16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKRVMADZUYKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, showing promise against several cancer cell lines.
Case Studies and Findings
- Breast Cancer : In a study evaluating thiazole derivatives, 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective growth inhibition . This suggests that the compound may interfere with cancer cell proliferation mechanisms.
- Mechanisms of Action : The compound's anticancer activity is believed to be linked to its ability to inhibit enzymes involved in cancer cell survival and proliferation. Specifically, it may target pathways associated with apoptosis induction and cell cycle regulation .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly in the context of cancer treatment.
Mechanistic Insights
- Nicotinamide Adenine Dinucleotide (NAD+) Metabolism : The compound has been reported to activate nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways by modulating nicotinamide phosphoribosyltransferase (NAMPT) activity. This modulation is crucial for cellular energy metabolism and can influence cancer cell viability .
Antimicrobial Activity
The compound's thiazole moiety contributes to its antimicrobial properties against various pathogens.
Research Findings
- Antibacterial Efficacy : Studies have indicated that thiazole derivatives exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives were noted to be comparable to standard antibiotics .
- Antifungal Potential : In addition to antibacterial effects, the compound has been evaluated for antifungal activity against strains such as Candida species, demonstrating varying degrees of efficacy .
Data Tables
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. These interactions can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide are influenced by substituents on both the benzamide and thiazole moieties. Key structural analogs include:
Key Observations :
- Bulkier substituents (e.g., phenoxy) may improve target binding but reduce solubility .
- Thiazole ring modifications (e.g., benzothiazole) alter planarity and π-stacking capacity .
Spectral and Physical Properties
*Predicted based on analog data.
Notes:
- The cyano group produces a distinct IR peak at ~2227 cm⁻¹, absent in chloro or ethoxy analogs .
- Amide protons in $^1$H-NMR resonate at δ 8.11–13.13 ppm, confirming hydrogen-bonding capacity .
Biological Activity
4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through the reaction of a suitable amine with carbon disulfide and a halogenating agent under basic conditions.
- Introduction of the Cyano Group : This is achieved via nucleophilic substitution using sodium cyanide on the thiazole intermediate.
- Formation of the Benzamide Moiety : The final step involves coupling the cyano-thiazole intermediate with a benzoyl chloride derivative under basic conditions.
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties, including this compound, exhibit significant antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analyses indicate that modifications in the thiazole and benzamide groups can enhance cytotoxicity against specific cancer types .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It can bind to specific receptors that regulate cellular signaling pathways related to growth and apoptosis.
Case Studies
Several studies have focused on the biological effects of similar thiazole compounds:
- Study on Anticancer Activity : A study screened a library of compounds for their ability to inhibit tumor growth in multicellular spheroids. Compounds similar to this compound showed promising results with IC50 values indicating potent anticancer activity .
- Antimicrobial Screening : Another research effort evaluated various thiazole derivatives for their antibacterial properties. The results indicated that modifications in the phenyl group significantly impacted antimicrobial efficacy .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-cyano-N-(5-methylthiazol-2-yl)benzamide | Thiazole ring, cyano group | Antimicrobial and anticancer |
| N-(5-methylthiazol-2-Yl)benzenesulfonamide | Thiazole and sulfonamide groups | Known antibacterial activity |
| Benzamide Derivatives | Simple amide structure | Variable biological activities |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, a thiazole ring can be formed by reacting thiourea derivatives with α-haloketones. Key steps include:
- Cyclization : Reacting 2-aminothiazole intermediates with 4-cyanobenzoyl chloride under reflux in anhydrous dichloromethane with triethylamine as a base .
- Optimization : Yield improvements (e.g., 78% in analogous syntheses) are achieved by controlling temperature (reflux at 80°C), solvent polarity (DMF or THF), and catalyst use (e.g., pyridine for acylation) .
- Purity : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
- NMR : NMR (DMSO-) shows aromatic protons (δ 7.2–8.0 ppm), thiazole protons (δ 6.7–7.1 ppm), and amide NH (δ 10.2 ppm). NMR confirms the cyano group (δ ~118 ppm) and carbonyl (δ ~165 ppm) .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing bond angles and tautomeric forms (e.g., keto-enol tautomerism in analogous thiazole-benzamide derivatives) .
Advanced Research Questions
Q. How does keto-enol tautomerism in the benzamide-thiazole core influence coordination chemistry and metal-binding behavior?
- Methodological Answer : The enol form dominates in solution, enabling chelation with transition metals (e.g., Cu(II), Ag(I)) via the thiazole nitrogen and amide oxygen.
- Experimental Design : React the ligand with metal salts (e.g., CuCl₂) in ethanol/water. Monitor tautomerism via UV-Vis (shift in λmax) and IR (disappearance of C=O stretch).
- Data Analysis : Single-crystal XRD (using SHELXL) confirms octahedral geometry in Cu(II) complexes. Stability constants are calculated via potentiometric titration .
Q. What computational strategies predict the bioactivity of this compound against targets like purinoreceptors or viral proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with purinoreceptors (e.g., P2X7). The cyano group enhances π-stacking with aromatic residues (e.g., Phe⁵⁸⁸), while the thiazole ring forms hydrogen bonds .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing cyano) with IC₅₀ values. Hammett constants (σ) and logP are key descriptors .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) using GROMACS. Solvent-accessible surface area (SASA) analysis reveals hydrophobic interactions .
Q. How can structural modifications enhance the compound’s antimicrobial or anticancer efficacy?
- Methodological Answer :
- SAR Analysis : Replace the 4-cyano group with nitro (electron-withdrawing) or methoxy (electron-donating) groups. Test against S. aureus (MIC) and cancer cell lines (MTT assay).
- Case Study : Analogues with 4-nitro substitution show 2-fold higher antimicrobial activity (MIC = 8 µg/mL vs. 16 µg/mL for cyano) .
- Mechanistic Insight : ROS generation and DNA intercalation are probed via comet assay and fluorescence microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
